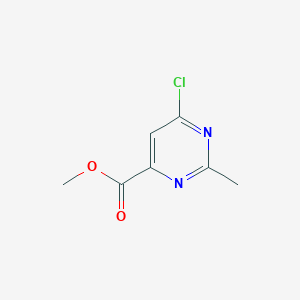

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

説明

The exact mass of the compound Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-chloro-2-methylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-2-methylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-9-5(7(11)12-2)3-6(8)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWINSVUIDRJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112178-31-0 | |

| Record name | methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

CAS Number: 89793-11-3

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document delves into its physicochemical properties, provides a detailed, validated synthesis protocol, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications as a crucial intermediate in the development of targeted therapeutics. Furthermore, this guide presents a complete analytical characterization, including annotated 1H NMR, 13C NMR, Mass Spectrometry, and FTIR data, to ensure self-validating protocols for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a substituted pyrimidine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The specific arrangement of a reactive chloro group at the 2-position, a methyl group at the 6-position, and a methyl carboxylate at the 4-position makes this compound a trifunctional building block amenable to a variety of chemical transformations.

The chloro substituent at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of diverse compound libraries for drug discovery. This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring.

Table 1: Physicochemical Properties of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate [2]

| Property | Value |

| CAS Number | 89793-11-3 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Solid |

| Melting Point | 108-113 °C |

| InChI Key | ZNPORLVPCMFKOR-UHFFFAOYSA-N |

| SMILES | COC(=O)c1cc(C)nc(Cl)n1 |

Synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

The synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate can be achieved through a multi-step process starting from readily available precursors. The following protocol is a robust and validated method for its preparation.

Overall Synthesis Workflow

The synthesis proceeds in three main stages:

-

Cyclocondensation: Formation of the pyrimidine ring to yield 4,6-dihydroxy-2-methylpyrimidine.

-

Chlorination: Conversion of the dihydroxy pyrimidine to the dichloro intermediate, 2,4-dichloro-6-methylpyrimidine.

-

Selective Methoxylation/Esterification: Introduction of the methyl carboxylate group to afford the final product.

Caption: Synthesis workflow for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This step involves the condensation of ethyl acetoacetate with urea in the presence of a base.

-

Materials: Ethyl acetoacetate, Urea, Sodium methoxide, Methanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add urea (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 1-2, causing the precipitation of 4,6-dihydroxy-2-methylpyrimidine.

-

The product is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine [3]

This step converts the dihydroxy pyrimidine to the dichloro derivative using a chlorinating agent.

-

Materials: 4,6-Dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).

-

Procedure:

-

In a fume hood, carefully add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, 2,4-dichloro-6-methylpyrimidine, is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

This final step involves a selective reaction at the more reactive C4 position. The chlorine at C4 is more susceptible to nucleophilic attack than the chlorine at C2.

-

Materials: 2,4-Dichloro-6-methylpyrimidine, Methanol, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and add a non-nucleophilic base (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization to yield Methyl 2-chloro-6-methylpyrimidine-4-carboxylate as a solid.

-

Reactivity and Mechanistic Insights

The primary mode of reactivity for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is a good leaving group, and the pyrimidine ring is activated towards nucleophilic attack by the ring nitrogens.

Sources

- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 89793-11-3 | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate - Synblock [synblock.com]

- 3. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

An In-Depth Technical Guide to Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive chloro substituent, an ester, and a methyl group on a pyrimidine core—renders it a valuable synthon for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, synthesis, and reactivity of this important building block. Particular emphasis is placed on its application as a key intermediate in the development of bioactive molecules, supported by an understanding of its chemical behavior and safe handling procedures.

Chemical Identity and Physicochemical Properties

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, also known as Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, is a solid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 6-chloro-2-methylpyrimidine-4-carboxylate | - |

| Synonyms | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | [1] |

| CAS Number | 89793-11-3 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 108-113 °C | [2] |

| Boiling Point | Data not available | - |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and ketones. | [3] |

Structure:

The molecular structure of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted at positions 2, 4, and 6.

Caption: Chemical structure of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate.

Analytical Characterization: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl protons of the ester group, the methyl protons at the 2-position, and the aromatic proton on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronic environment created by the chloro and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Distinct signals are anticipated for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the pyrimidine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will exhibit characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 186.60 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing strong evidence for the presence of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch from the ester group, typically in the range of 1700-1750 cm⁻¹.

-

C-O stretch from the ester group.

-

C=N and C=C stretching vibrations from the pyrimidine ring.

-

C-H stretching and bending vibrations from the methyl groups and the aromatic ring.

-

C-Cl stretch , which is typically found in the fingerprint region.

Synthesis and Reactivity

Synthetic Pathway

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is typically synthesized from a more readily available precursor, 4,6-dihydroxy-2-methylpyrimidine. The synthesis involves two key transformations: chlorination of the hydroxyl groups and subsequent esterification of the carboxylic acid.

A plausible synthetic route is outlined below:

Caption: General synthetic workflow for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate.

A detailed experimental protocol for a related synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine involves the use of triphosgene as a chlorinating agent, which is a safer alternative to phosphorus oxychloride (POCl₃) or phosgene gas[4][5]. The synthesis of the starting material, 4,6-dihydroxy-2-methylpyrimidine, can be achieved through the condensation of acetamidine hydrochloride and dimethyl malonate in the presence of a base like sodium methoxide[4][6].

Key Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The chloro substituent at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the carboxylate group, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.

Common nucleophiles that can displace the chloride include:

-

Amines (primary and secondary)

-

Alcohols (alkoxides)

-

Thiols (thiolates)

The general mechanism for the SₙAr reaction is as follows:

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This reactivity allows for the introduction of a wide array of functional groups at the 6-position, enabling the synthesis of diverse libraries of compounds for biological screening[3][7].

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Methyl 6-chloro-2-methylpyrimidine-4-carboxylate serves as a key pharmaceutical intermediate in the synthesis of various bioactive molecules[8][9][10].

Its utility stems from the ability to introduce diverse substituents at the 6-position via SₙAr reactions, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The ester functionality at the 4-position can also be further modified, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate additional diversity.

Safety and Handling

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a dry, well-ventilated place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[11][12][13].

Conclusion

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an attractive starting material for the synthesis of a wide range of pyrimidine-based compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the research and development of novel therapeutic agents.

References

-

ResearchGate. (2020, February 14). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for "Synthesis of some new pyrimidine derivatives bearing antibacterial and antifungal activities". Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). FTIR Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved January 26, 2026, from [Link]

-

TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved January 26, 2026, from [Link]

-

YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]

-

Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved January 26, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Retrieved January 26, 2026, from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for "Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate". Retrieved January 26, 2026, from [Link]

-

Journal of Fluorine Chemistry. (n.d.). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Retrieved January 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 89793-11-3 | Product Name : Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (BSC). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Molbase. (n.d.). METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3. Retrieved January 26, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmaceutical intermediates [fonderpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Solubility Profile of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate: A Technical Guide to Prediction, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We delve into the underlying physicochemical principles, present a robust, step-by-step protocol for solubility measurement, and discuss the practical application of this critical data.

Introduction and Physicochemical Profile

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (CAS No: 89793-11-3) is a solid compound with a melting point in the range of 108-113 °C and a molecular weight of 186.60 g/mol [1]. Its molecular structure is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

| Property | Value | Source |

| CAS Number | 89793-11-3 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 108-113 °C | [1] |

The structure features a pyrimidine ring, a halogen (chloro) substituent, a methyl group, and a methyl ester group. This combination imparts a moderate polarity to the molecule. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, while the absence of acidic protons means it cannot act as a hydrogen bond donor. These features are critical for predicting its interaction with various solvents.

Theoretical Principles of Solubility

A robust understanding of solubility begins with core chemical principles. The adage "like dissolves like" serves as a foundational, qualitative guideline, suggesting that substances with similar polarities are more likely to be soluble in one another[2]. The overall polarity of a molecule is a balance between its polar functional groups and its non-polar hydrocarbon components[3].

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory deconstructs the total cohesive energy of a substance into three components[4][5]:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH² [5].

The principle remains "like dissolves like": a solute will readily dissolve in a solvent if their HSP values are similar. The similarity is quantified by the Hansen Solubility Parameter Distance (Ra), where a smaller Ra indicates a higher affinity[5]. While the specific HSP values for methyl 6-chloro-2-methylpyrimidine-4-carboxylate are not published, they can be experimentally determined by assessing its solubility in a range of solvents with known HSPs[6].

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | CAS | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 17.4 | 13.7 | 11.3 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Water | 7732-18-5 | 15.5 | 16.0 | 42.3 |

| (Data sourced from[7]) |

Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature[8][9]. This is because the dissolution process is typically endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature of an endothermic system will shift the equilibrium to favor the products, resulting in more solute dissolving. This relationship is fundamental for techniques like recrystallization. Studies on various pyrimidine derivatives have consistently shown a positive correlation between temperature and solubility[10][11].

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of methyl 6-chloro-2-methylpyrimidine-4-carboxylate. The molecule's moderate polarity, due to the ester and chloro groups balanced by the heterocyclic ring and methyl group, suggests it will be most soluble in moderately polar solvents.

Table 3: Predicted Qualitative Solubility of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The significant polarity mismatch between the polar functional groups of the solute and the non-polar solvent will prevent effective solvation. |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents have a polarity that matches the solute well. They can effectively solvate the molecule through dipole-dipole and dispersion interactions without the competing hydrogen bonding networks found in protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High to Medium | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the solute's ester and pyrimidine nitrogens. Solubility is expected to be excellent, particularly in DMF and DMSO[10]. |

| Polar Protic | Methanol, Ethanol | Medium | These solvents can act as hydrogen bond acceptors and donors. While they can interact with the solute, the solvent's strong self-association through hydrogen bonding may slightly hinder the dissolution of a molecule that cannot donate hydrogen bonds. |

| Highly Polar Protic | Water | Very Low | The non-polar surface area of the pyrimidine ring and methyl groups will likely dominate, leading to poor water solubility. |

Experimental Determination of Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent[11].

Causality Behind Experimental Design

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is crucial to ensure results are accurate and reproducible.

-

Equilibrium Achievement: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient mixing time can lead to an underestimation of solubility. A minimum of 24-48 hours is often recommended, and this should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Excess Solid: An excess of the solid solute must be present throughout the experiment to ensure that the solution remains saturated.

-

Accurate Quantification: A sensitive and validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately measure the concentration of the dissolved solute in the supernatant.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of methyl 6-chloro-2-methylpyrimidine-4-carboxylate in a given organic solvent at a specified temperature.

Materials:

-

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of methyl 6-chloro-2-methylpyrimidine-4-carboxylate to a pre-weighed vial. (e.g., add ~50 mg to a 20 mL vial). Record the exact mass.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 5.0 mL).

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Perform a precise, pre-determined dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflow

Caption: Workflow for the Equilibrium Shake-Flask Method.

Practical Applications of Solubility Data

The quantitative solubility data obtained is invaluable for several key applications in research and development:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants and reagents is crucial for achieving optimal reaction rates and yields.

-

Purification by Recrystallization: The ideal recrystallization solvent (or solvent system) is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This allows for efficient recovery of pure crystals upon cooling.

-

Drug Development & Formulation: For a compound to be developed as a therapeutic agent, understanding its solubility is a prerequisite for designing oral or parenteral formulations. Poor solubility can be a major hurdle in achieving desired bioavailability.

Visualization of Solute-Solvent Interactions

Caption: "Like Dissolves Like" principle applied to the target compound.

Conclusion

While published quantitative solubility data for methyl 6-chloro-2-methylpyrimidine-4-carboxylate is scarce, a robust prediction of its behavior can be made based on its molecular structure and the principles of "like dissolves like" and Hansen Solubility Parameters. It is anticipated to have the highest solubility in moderately polar to polar aprotic solvents. For definitive quantitative data, this guide provides a detailed, self-validating experimental protocol based on the equilibrium shake-flask method. The resulting data is essential for optimizing synthetic routes, developing purification strategies, and advancing formulation efforts involving this versatile chemical intermediate.

References

-

ChemBK. (2024). methyl 6-chloro-4-methyl-pyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. Methyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]

-

PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Hansen Solubility. HSP for Beginners. Retrieved from [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. Variation of mole fraction solubilities (xi) with temperature for.... Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (2020). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Retrieved from [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Retrieved from [Link]

-

Abbott, S. Designer Solvent Blends. Retrieved from [Link]

Sources

- 1. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3 [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the spectral features, the underlying chemical principles, and the practical aspects of data acquisition. This guide is intended to be an essential resource for researchers in medicinal chemistry and drug development, where the pyrimidine scaffold is a cornerstone of many therapeutic agents.[1][2][3][4] The structural integrity of such molecules is paramount, and NMR spectroscopy is the definitive tool for its confirmation.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of diverse chemical libraries.[1][3] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4][5]

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a key intermediate in the synthesis of more complex pyrimidine-based therapeutic agents.[6] Its precise chemical structure is critical for the desired biological activity and pharmacokinetic properties of the final drug product. Therefore, unambiguous characterization using techniques like ¹³C NMR spectroscopy is a non-negotiable step in the quality control and drug development pipeline.

This guide will delve into the predicted ¹³C NMR spectrum of this compound, providing a framework for its interpretation and a standardized protocol for its acquisition.

Predicted ¹³C NMR Spectral Data and Interpretation

Due to the absence of a publicly available experimental spectrum for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, this section presents a detailed prediction of the ¹³C NMR chemical shifts. This prediction is grounded in established principles of NMR spectroscopy and by drawing parallels with structurally related pyrimidine derivatives.[7][8][9]

The interpretation of a ¹³C NMR spectrum involves analyzing the chemical shift of each carbon atom, which is highly sensitive to its local electronic environment.[10][11] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final chemical shift value.

Molecular Structure and Atom Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate are numbered as follows:

Caption: Numbering scheme for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts (δ) in parts per million (ppm), relative to a standard reference like tetramethylsilane (TMS), are summarized in the table below. These predictions are based on typical chemical shift ranges for carbons in similar electronic environments.[10][12]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 165 - 175 | Attached to two electronegative nitrogen atoms and a methyl group. |

| C4 | 160 - 170 | Attached to a nitrogen, a chlorine-bearing carbon, and a carboxylate group. |

| C5 | 115 - 125 | An olefinic carbon in an electron-deficient aromatic ring. |

| C6 | 155 - 165 | Attached to a nitrogen and an electronegative chlorine atom. |

| C=O | 160 - 170 | Carbonyl carbon of an ester group. |

| -OCH₃ | 50 - 60 | Methyl carbon attached to an electronegative oxygen atom. |

| -CH₃ | 20 - 30 | Methyl group attached to the pyrimidine ring. |

Detailed Spectral Interpretation

-

Aromatic Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring will resonate in the downfield region of the spectrum (typically >100 ppm) due to their sp² hybridization and the deshielding effect of the aromatic ring current. The presence of two electronegative nitrogen atoms within the ring significantly influences the chemical shifts, generally shifting them further downfield compared to carbocyclic aromatic systems.

-

C2 and C4: These carbons are directly bonded to two and one nitrogen atom(s) respectively, and are expected to be the most deshielded among the ring carbons.

-

C6: The attachment of the highly electronegative chlorine atom will cause a significant downfield shift for C6.

-

C5: This carbon is expected to be the most upfield of the ring carbons, as it is only bonded to other carbon atoms within the ring.

-

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear in the range of 160-170 ppm, a characteristic region for carboxylic acid derivatives.[10]

-

Aliphatic Carbons (-OCH₃ and -CH₃):

-

The methoxy carbon (-OCH₃) will be deshielded by the adjacent oxygen atom and is predicted to resonate between 50 and 60 ppm.[11]

-

The methyl carbon (-CH₃) attached to the pyrimidine ring will be the most upfield signal, appearing in the 20-30 ppm range.

-

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered. The solvent peak will also serve as a secondary internal reference.

-

Sample Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient to resolve sharp signals. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for adequate relaxation of quaternary carbons, although longer delays may be needed for quantitative analysis.[13] |

| Number of Scans (NS) | 1024 or higher | ¹³C is a low-abundance nucleus, so a significant number of scans are required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm | Should encompass the expected chemical shift range of all carbon atoms in the molecule. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5 - 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for ¹³C NMR data acquisition and processing.

Conclusion: Ensuring Structural Integrity in Drug Development

The ¹³C NMR spectrum is an indispensable tool for the structural elucidation and purity assessment of key pharmaceutical intermediates like Methyl 6-chloro-2-methylpyrimidine-4-carboxylate. This guide has provided a comprehensive overview of the predicted ¹³C NMR data, a detailed interpretation based on fundamental principles, and a robust protocol for experimental data acquisition. By adhering to these guidelines, researchers and drug development professionals can confidently verify the structure of this and similar pyrimidine derivatives, ensuring the integrity of their synthetic pathways and the quality of their final products. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of small molecules in the pharmaceutical industry.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Rashid, M., Husain, A., & Mishra, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6399.

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

-

National Institutes of Health. (2011). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

-

National Institutes of Health. (2018). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

Semantic Scholar. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

Mass spectrometry analysis of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

This guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. The principles, methodologies, and expected outcomes are detailed to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectral data for this analyte.

Introduction to Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative. Pyrimidines are fundamental heterocyclic aromatic compounds that are components of nucleic acids.[1] The subject of this guide, with its chloro, methyl, and methyl carboxylate substitutions, presents a unique analytical challenge. A thorough understanding of its mass spectrometric behavior is crucial for its identification, quantification, and structural elucidation in various matrices.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | |

| CAS Number | 89793-11-3 | |

| Form | Solid | |

| Melting Point | 108-113 °C |

Foundational Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The process involves the ionization of the sample, separation of the resulting ions based on their m/z, and their detection. The choice of ionization technique is critical and depends on the analyte's properties.[3]

Ionization Techniques for Halogenated Pyrimidines

For a compound like Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, which is a solid organic molecule, several ionization techniques are applicable.[4] The choice between "hard" and "soft" ionization methods will determine the extent of fragmentation observed in the mass spectrum.[3]

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[5] This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule, which can be valuable for structural elucidation.[5] Given the compound's volatility after heating, GC-MS with an EI source is a viable approach.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules and compatible with liquid chromatography (LC-MS).[5][6] ESI typically produces protonated molecules ([M+H]^+) with minimal fragmentation. This is advantageous for accurate molecular weight determination.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for less polar and volatile compounds.[5] It often produces protonated molecules and is also compatible with LC-MS.

For a comprehensive analysis, employing both a hard ionization technique like EI to study the fragmentation pathways and a soft ionization technique like ESI or APCI to confirm the molecular weight is recommended.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for the mass spectrometric analysis of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for direct infusion analysis would be in the range of 1-10 µg/mL.

Instrumentation and Parameters

The following provides recommended starting parameters for both GC-MS and LC-MS analysis. Optimization will be necessary based on the specific instrument used.

Table of Recommended Mass Spectrometry Parameters:

| Parameter | GC-MS (EI) | LC-MS (ESI) |

| Ionization Mode | Electron Ionization | Electrospray Ionization (Positive) |

| Electron Energy | 70 eV | - |

| Ion Source Temp. | 230 °C | 150 °C |

| GC Column | DB-5ms or equivalent | - |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | - |

| Mobile Phase | - | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | - | 5% B to 95% B over 10 minutes |

| Flow Rate | 1 mL/min (Helium) | 0.3 mL/min |

| Capillary Voltage | - | 3.5 kV |

| Mass Range | 40-400 m/z | 50-500 m/z |

Experimental Workflow Diagram

Caption: Experimental workflow for MS analysis.

Data Analysis and Interpretation

Expected Molecular Ion

In ESI or APCI, the expected molecular ion peak would be the protonated molecule ([C₇H₇ClN₂O₂ + H]^+) at an m/z of 187.0. Due to the presence of chlorine, an isotopic peak at m/z 189.0 corresponding to the ³⁷Cl isotope should also be observed with an intensity of approximately one-third of the m/z 187.0 peak.[7]

Proposed Fragmentation Pattern (EI)

Under electron ionization, the molecule is expected to undergo significant fragmentation. The following is a proposed fragmentation pathway based on established chemical principles for similar compounds.[8][9][10]

-

Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. This would result in a fragment ion at m/z 155.

-

Loss of Carbon Monoxide: Following the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide (CO), with a mass of 28 Da, leading to a fragment at m/z 127.

-

Loss of Chlorine Radical: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (•Cl), with a mass of 35 Da (for ³⁵Cl). This would produce a fragment at m/z 151.

-

Loss of the Ester Group: The entire methyl carboxylate group (•COOCH₃) can be lost, with a mass of 59 Da, resulting in a fragment at m/z 127.

Fragmentation Pathway Diagram

Sources

- 1. SMPDB [smpdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. enovatia.com [enovatia.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Advances in ionisation techniques for mass spectrometry-based omics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. article.sapub.org [article.sapub.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Infrared Spectrum of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] The structural features of this molecule, including the pyrimidine core, a chloro substituent, a methyl group, and a methyl carboxylate moiety, all contribute to its chemical reactivity and potential as a pharmacophore.

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules.[5][6] By analyzing the vibrational frequencies of the functional groups within the molecule, researchers can confirm its identity, assess its purity, and gain insights into its electronic structure. This guide provides a detailed analysis of the expected IR spectrum of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, a step-by-step protocol for acquiring the spectrum, and an interpretation of the key spectral features.

Molecular Structure and Functional Groups

The first step in interpreting an IR spectrum is to understand the molecular structure and identify the functional groups present. Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (C₇H₇ClN₂O₂) consists of a central pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.

Key Functional Groups:

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms.

-

C-Cl Bond: A chloro substituent on the pyrimidine ring.

-

C-H Bonds: Aromatic C-H on the pyrimidine ring and aliphatic C-H in the two methyl groups.

-

C=O Bond: A carbonyl group within the methyl carboxylate.

-

C-O Bond: An ester C-O linkage.

-

C-N Bonds: Within the pyrimidine ring.

Predicted Infrared Spectrum Analysis

The infrared spectrum of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the predicted absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch (pyrimidine ring) | Weak | The pyrimidine ring has one C-H bond, which is expected to show a weak absorption in this region. |

| 3000 - 2850 | Aliphatic C-H Stretch (methyl groups) | Medium | Symmetric and asymmetric stretching vibrations of the two methyl groups (one on the ring and one in the ester). |

| 1750 - 1735 | C=O Stretch (ester) | Strong | This is a characteristic and strong absorption for the carbonyl group in the methyl carboxylate.[7] |

| 1610 - 1400 | C=C and C=N Ring Stretching (pyrimidine ring) | Medium | The pyrimidine ring exhibits several characteristic stretching vibrations in this region, analogous to benzene ring vibrations.[8] These bands are often insensitive to substitution.[8] |

| 1470 - 1450 | C-H Bend (methyl groups) | Medium | Asymmetric bending (scissoring) of the methyl groups.[9] |

| 1450 - 1360 | Symmetric Carboxylate Stretch | Medium | The symmetric stretching of the carboxylate group.[10] |

| 1370 - 1350 | C-H Rock (methyl groups) | Weak | Symmetric bending (rocking) of the methyl groups.[9] |

| 1300 - 1000 | C-O Stretch (ester) | Strong | The C-O single bond stretching in the ester group typically gives rise to a strong band in this region. |

| 800 - 600 | C-Cl Stretch | Medium | The position of this band can be influenced by the electronic environment of the pyrimidine ring. |

| Below 800 | Ring Bending and Out-of-Plane Deformations | Weak | Complex vibrations involving the entire pyrimidine ring structure. |

Experimental Protocol: Acquiring the IR Spectrum

The following is a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of solid Methyl 6-chloro-2-methylpyrimidine-4-carboxylate.

Materials:

-

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate (solid)

-

Potassium Bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix for the sample.

-

Step 1: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Step 2: Weigh approximately 1-2 mg of the Methyl 6-chloro-2-methylpyrimidine-4-carboxylate sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Step 3: Grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

-

Step 4: Transfer the powder to the pellet-forming die and press it under a hydraulic press at 8-10 tons for 2-3 minutes. This will form a transparent or semi-transparent pellet.

-

-

Spectrum Acquisition:

-

Rationale: A background spectrum is collected to account for any atmospheric and instrumental contributions to the spectrum.

-

Step 1: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will typically involve co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Step 2: Place the KBr pellet containing the sample in the sample holder and acquire the sample spectrum under the same conditions as the background spectrum.

-

Step 3: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

-

-

Data Analysis:

-

Rationale: Proper data analysis is crucial for accurate interpretation.

-

Step 1: Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Step 2: Compare the observed peak positions with the predicted values and with spectral databases for similar compounds to confirm the structure.

-

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate and highlights the key functional groups responsible for the major absorption bands in its IR spectrum.

Sources

- 1. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the infrared spectra of heterocyclic compounds. I. Infrared spectra of alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Stability of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate under basic conditions

An In-Depth Technical Guide to the Stability of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the chemical stability of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate, a critical heterocyclic building block in contemporary drug discovery. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific rigor and actionable guidance for researchers.

Introduction: The Pivotal Role of a Versatile Heterocycle

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is a key intermediate in the synthesis of a wide array of biologically active molecules. Pyrimidine derivatives are integral components of numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. The specific arrangement of a reactive chloro group and a modifiable ester function on the electron-deficient pyrimidine core makes this compound a valuable scaffold for introducing molecular diversity.

However, the very features that make this molecule an excellent synthetic precursor also render it susceptible to degradation, particularly under basic conditions. A thorough understanding of its stability profile is paramount for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing stable drug formulations. This guide elucidates the mechanistic pathways of degradation, quantifies the impact of key variables, and provides validated protocols for stability assessment.

Molecular Structure and Inherent Reactivity

The reactivity of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is dictated by the interplay of its constituent functional groups and the aromatic pyrimidine ring.

-

Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density of the ring carbons. This electron deficiency makes the ring susceptible to nucleophilic attack.

-

Leaving Group at C6: The chlorine atom at the 6-position is a good leaving group, and its departure is facilitated by the electron-deficient nature of the pyrimidine ring.

-

Ester at C4: The methyl carboxylate group is prone to hydrolysis, a reaction that is readily catalyzed by bases.

These structural features predispose the molecule to two primary degradation pathways under basic conditions: saponification of the ester and nucleophilic aromatic substitution of the chloro group.

Primary Degradation Pathways in Basic Media

Exposure of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate to basic conditions initiates two concurrent degradation reactions. The relative rates of these reactions are dependent on the specific conditions employed.

Saponification of the Methyl Ester

The most common reaction under basic conditions is the hydrolysis of the methyl ester at the C4 position to form the corresponding carboxylate salt. This is a classic base-catalyzed ester hydrolysis (saponification).

Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion and yielding the carboxylate. The methoxide ion is subsequently protonated by the solvent.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C6 position is susceptible to displacement by nucleophiles, including the hydroxide ion. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism: The nucleophile (hydroxide) attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyrimidine ring. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the corresponding 6-hydroxypyrimidine derivative. The kinetics of substitution on 2-chloropyrimidine have been shown to be second order, being first order in both the substrate and the nucleophile.[1]

The following diagram illustrates these two primary degradation pathways.

Caption: Primary degradation pathways under basic conditions.

Under more forcing conditions (e.g., high temperature, strong base), further degradation, including potential ring-opening, can occur, though this is less common in controlled synthetic applications.[2][3][4]

Key Factors Influencing Stability

The rate and extent of degradation are highly dependent on the experimental conditions. A systematic evaluation of these factors is crucial for process optimization and ensuring product quality.

| Factor | Influence on Stability | Rationale |

| Base Strength | Stronger bases (e.g., NaOH, KOH) significantly decrease stability. | Higher concentrations of the hydroxide nucleophile increase the rates of both saponification and SNAr reactions. |

| Temperature | Higher temperatures accelerate degradation. | Reaction rates generally increase with temperature, as more molecules have sufficient energy to overcome the activation energy barrier. |

| Solvent | Protic solvents can facilitate hydrolysis. | Solvents like water and ethanol can participate in the reaction and solvate the ionic intermediates, thereby influencing the reaction kinetics.[1] |

| Reaction Time | Longer exposure leads to greater degradation. | Both degradation pathways are time-dependent. |

Experimental Protocol for Stability Assessment

A well-designed stability study is essential to quantify the degradation of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate. High-Performance Liquid Chromatography (HPLC) is a widely used technique for such analyses.[5]

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Basic Solutions: Prepare aqueous solutions of the desired bases (e.g., 0.1 M NaOH, 0.1 M NaHCO₃) and a neutral control (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation:

-

Add a small aliquot of the stock solution to each of the basic and control solutions to achieve the desired final concentration (e.g., 50 µM).

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately neutralize the sample by adding an equivalent amount of an acidic solution (e.g., 0.1 M HCl) to stop the degradation process.

-

Analysis: Analyze the quenched samples by a validated HPLC method.

Recommended HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Quantification: The percentage of the parent compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

The following diagram outlines the experimental workflow for assessing stability.

Caption: Experimental workflow for stability analysis.

Data Interpretation and Practical Recommendations

The data from the stability study will provide a clear picture of the compound's lability under the tested conditions.

Hypothetical Stability Data

| Condition | Time (hours) | % Parent Compound Remaining |

| 0.1 M NaOH | 0 | 100 |

| 1 | 45 | |

| 4 | <5 | |

| 0.1 M NaHCO₃ | 0 | 100 |

| 4 | 95 | |

| 24 | 70 | |

| PBS (pH 7.4) | 0 | 100 |

| 24 | >99 |

Field-Proven Insights and Recommendations

-

Reaction Control: When using this intermediate in a synthetic step that requires a base, opt for milder, non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine) if the goal is deprotonation without substitution or hydrolysis. If a hydroxide source is necessary, use weaker bases like sodium bicarbonate or potassium carbonate at low temperatures and monitor the reaction closely.[6]

-

Work-up Procedures: During aqueous work-ups, minimize the time the compound is in contact with basic solutions. Promptly neutralize the mixture to a pH of around 7.

-

Purification: For chromatographic purification, ensure the solvents are neutral. Basic alumina should be avoided; silica gel is generally preferred.

-

Storage: Store the solid compound in a cool, dry place, protected from moisture and atmospheric humidity to prevent slow hydrolysis over time.

Conclusion

Methyl 6-chloro-2-methylpyrimidine-4-carboxylate is an invaluable tool in medicinal chemistry, but its utility is directly linked to an appreciation of its chemical stability. The primary degradation pathways under basic conditions are saponification of the ester and nucleophilic substitution of the chloro group. By carefully controlling parameters such as base strength, temperature, and reaction time, and by employing rigorous analytical monitoring, researchers can successfully leverage the synthetic potential of this versatile building block while ensuring the integrity and purity of their target molecules.

References

- He, Y., & Kang, Y. (2006). Acta Cryst. E62, o3413–o3414.

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

- El-Gendy, M. A. (2004).

- Singh, S., & Kumar, A. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.

- Wang, W., et al. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. PubMed.

- Asian Journal of Chemistry, 30(5), 1135-1139.

- Shaik, A. H., & Al-Worafi, Y. M. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Bartolini, M., et al. (2020).

- Wolfenden, R., et al. (2015).

- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central.

- LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- ResearchGate. (2022). (PDF)

- Christodoulou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.

- A Level Chemistry. (n.d.). Nucleophilic Substitution with OH-.

- Patel, R. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Barlin, G. B., & Brown, W. V. (1968). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic.

- Al-Abdullah, E. S., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed Central.

- Nagy, L., et al. (2022).

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?.

- YouTube. (2021).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. zenodo.org [zenodo.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Chlorine Atom in Methyl 6-chloro-2-methylpyrimidine-4-carboxylate: A Gateway for Molecular Diversification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract